molecular formula C9H17N3O B1468033 2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1342488-66-7

2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B1468033
CAS No.: 1342488-66-7
M. Wt: 183.25 g/mol
InChI Key: CJVVHYDZOUKXOO-UHFFFAOYSA-N
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Description

2-[1-(2-Ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine is a pyrazole-derived amine with a 2-ethoxyethyl substituent at the pyrazole nitrogen (N1) and an ethylamine chain at the C4 position.

Properties

IUPAC Name

2-[1-(2-ethoxyethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-2-13-6-5-12-8-9(3-4-10)7-11-12/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVVHYDZOUKXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

  • In chemistry , it is studied for its reactivity and potential use as an intermediate in organic synthesis.

  • In biology , it could be used as a probe to study biochemical pathways involving amines and pyrazole derivatives.

  • In medicine , research might explore its potential as a pharmacophore in the development of new drugs.

  • In industry , it can serve as a precursor or intermediate for the synthesis of more complex molecules.

Mechanism of Action

  • The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, the amine group can participate in hydrogen bonding, and the pyrazole ring may interact with enzymes or receptors.

  • Molecular pathways affected can include enzymatic activities where the compound acts as an inhibitor or activator.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key analogs, focusing on substituent variations and their impact on physicochemical properties:

Compound Name Substituent at N1 Amine Position Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes References
2-[1-(2-Ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine 2-ethoxyethyl C4 ~209.27* N/A Kinase inhibitor intermediates
1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine 2-methoxyethyl C4 169.23 Liquid (no MP) Life science research
2-(1H-Pyrazol-4-yl)ethan-1-amine (Compound 3) None (unsubstituted pyrazole) C4 ~111.14 173 (as oxalate) Carbonic anhydrase activators
{[1-(2-Ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine 2-ethoxyethyl C4 (methyl) ~195.25* N/A Supplier-listed intermediates
2-(1H-Imidazol-4-yl)ethan-1-amine (Compound 8) None (imidazole core) C2 ~111.14 152–153 Bioactive small molecules

*Calculated based on molecular formula.

Key Observations:
  • Substituent Polarity : The 2-ethoxyethyl group in the target compound enhances hydrophilicity compared to unsubstituted pyrazoles (e.g., Compound 3 in ) but reduces volatility relative to methoxyethyl analogs (e.g., ).
  • Melting Points : Amines with aromatic heterocycles (e.g., imidazole in Compound 8) exhibit higher melting points than pyrazole derivatives, likely due to stronger intermolecular interactions .
  • Synthetic Flexibility : The 2-ethoxyethyl group facilitates functionalization, as seen in kinase inhibitor intermediates (e.g., ), where pyrazole-ethylamine motifs are coupled with fluorophenyl or benzodioxolyl groups.

Biological Activity

2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine, also known as CAS No. 1343154-70-0, is a pyrazole derivative that has garnered interest for its potential biological activities. This compound features a unique structure that may confer specific pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇N₃O, with a molecular weight of 183.25 g/mol. The compound consists of a pyrazole ring substituted with an ethoxyethyl group and an ethanamine moiety, which can influence its interaction with biological targets.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antioxidant Properties : Pyrazole compounds have shown significant antioxidant activity, which is essential for combating oxidative stress in biological systems.
  • Anti-diabetic Effects : Some studies have reported that pyrazole derivatives can inhibit enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. For instance, related compounds have demonstrated IC₅₀ values indicating potent enzyme inhibition, suggesting potential utility in managing diabetes .
  • Antimicrobial Activity : Pyrazole derivatives are also being explored for their antimicrobial properties. The presence of the ethoxyethyl group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against various pathogens.

The mechanism of action for this compound likely involves interactions with specific molecular targets. Research suggests that such compounds may act as inhibitors or modulators of key enzymes or receptors involved in metabolic pathways. Further studies are necessary to elucidate the precise molecular interactions and pathways influenced by this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Activity
1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amineStructureAntimicrobial
1-[1-(2-ethoxyethyl)-1H-imidazol-4-yl]ethan-1-amineStructureAntioxidant
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amineStructureAnti-diabetic

This table illustrates that while similar compounds share certain activities, the specific substitution pattern in this compound may impart distinct biological properties.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives. For example:

Study on Anti-diabetic Activity

In vitro evaluations demonstrated that related pyrazole derivatives exhibited significant inhibition of α-glucosidase and α-amylase, with IC₅₀ values comparable to established anti-diabetic drugs like Acarbose. This suggests potential for therapeutic application in diabetes management .

Antioxidant Activity Assessment

The antioxidant capacity was assessed using various assays (DPPH, ABTS), revealing that these compounds possess substantial radical scavenging abilities. Such properties are crucial for developing treatments aimed at oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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